{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride, also known as a specific chemical compound in the class of substituted amines, is notable for its potential applications in pharmacology and medicinal chemistry. This compound features a pyrrolidine ring and an aromatic methyl group, which contribute to its biological activity. It is classified primarily as a psychoactive substance due to its structural similarities to other compounds that affect the central nervous system.
This compound can be sourced from various chemical databases and research articles focusing on organic synthesis and pharmacological studies. It falls under the broader classification of amines, specifically secondary amines due to the presence of two carbon-containing substituents attached to the nitrogen atom. The dihydrochloride salt form indicates that it is a hydrochloride salt, which is commonly used to enhance solubility and stability in pharmaceutical formulations.
The synthesis of {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride can be approached through several methodologies:
The synthesis typically requires controlled conditions, including temperature regulation and inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or unwanted side reactions. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product identity.
The molecular structure of {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride can be represented as follows:
The compound features a pyrrolidine ring connected to a benzyl group, contributing to its unique properties.
The compound can participate in various chemical reactions, including:
These reactions are often studied using spectroscopic methods such as mass spectrometry (MS) and infrared spectroscopy (IR) to elucidate product structures and confirm reaction pathways.
The mechanism of action for {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride is primarily linked to its interaction with neurotransmitter systems in the brain, particularly those involving dopamine and serotonin receptors.
Research indicates that compounds with similar structures may act as:
These interactions suggest potential therapeutic applications in treating mood disorders or cognitive impairments.
Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while X-ray crystallography can elucidate detailed structural information.
{[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride has potential applications in:
The synthesis of {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride (CAS: 1017474-51-9) leverages advanced catalytic systems to enhance reaction efficiency and stereochemical control. Recent innovations focus on addressing the key synthetic challenges associated with constructing the pyrrolidinylmethylamine core while maintaining the integrity of the 3-methylphenyl substituent [4]. Palladium-catalyzed amination techniques have demonstrated remarkable efficacy in forming the critical C-N bond between the pyrrolidine nitrogen and the m-tolyl group. These protocols utilize Buchwald-type ligands (e.g., XPhos, SPhos) that enable coupling at moderate temperatures (80-100°C), significantly improving functional group tolerance compared to traditional copper-mediated approaches [5].
Transfer hydrogenation catalysis represents another pivotal advancement for the stereoselective reduction of prochiral intermediates. Iridium complexes bearing N,P-ligands facilitate the asymmetric reduction of enamine precursors with high enantiomeric excess (ee >90%), crucial for producing enantiomerically pure forms of the target molecule [5]. This approach circumvents the need for high-pressure hydrogenation infrastructure while offering superior control over the chiral center at the 3-position of the pyrrolidine ring. Catalyst loading has been optimized to 0.5-1 mol% without compromising reaction yield or stereoselectivity, addressing previous economic limitations in large-scale production [7].
Table 1: Catalytic Systems for Pyrrolidinylmethylamine Synthesis
Catalyst Type | Reaction | Temperature | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Pd(OAc)₂/XPhos | C-N Coupling | 85°C | 92% | N/A |
Ir-Cp*/(S,S)-TsDPEN | Asymmetric Reduction | 70°C | 88% | 92% ee |
Ru-PNNP | Reductive Amination | 100°C | 85% | 85% ee |
CuI/L-Proline | Amination | 110°C | 78% | Racemic |
Enantioselective organocatalysis has emerged for constructing the aminomethylpyrrolidine moiety through Mannich-type reactions. Proline-derived catalysts facilitate the addition of nitroalkanes to N-protected pyrrolinium salts, followed by reduction of the nitro group to the primary amine functionality. This cascade delivers the key aminomethyl stereogenic center with excellent diastereocontrol (>10:1 dr) and avoids the need for chiral resolution in downstream processing [2]. The catalytic cycle proceeds via enamine intermediates that shield one face of the electrophile, directing nucleophilic attack to achieve the desired absolute configuration consistently observed in high-purity batches (≥95%) of the final dihydrochloride salt [4].
The meta-methylphenyl group in {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride presents distinctive regiochemical challenges during synthesis due to the electronic bias imparted by the methyl substituent. Directed ortho-metalation (DoM) strategies exploit the Lewis basic pyrrolidine nitrogen as a directing group for regioselective functionalization after coupling. Treatment with strong bases such as n-BuLi at -78°C generates a chelated complex that directs electrophilic attack exclusively to the ortho position relative to the pyrrolidine attachment point [6]. This approach enables the installation of diverse functional groups—including halogens, aldehydes, and nitro groups—while preserving the methyl substituent at the meta position, as verified by GC-MS analysis of reaction mixtures showing >98% regiochemical fidelity [10].
Electrophilic aromatic substitution requires careful modulation of reaction conditions to overcome the deactivating influence of the tertiary amino group. Acetylation studies demonstrate that Friedel-Crafts acylation proceeds selectively at the 4-position of the 3-methylphenyl ring when the amine functionality is protected as a carbamate. This positional selectivity arises from the steric blockade of ortho positions by the pyrrolidine ring combined with the electron-donating nature of the methyl group [8]. Subsequent deprotection and salt formation yield the dihydrochloride with retained regiochemistry, as confirmed by 1H-NMR analysis showing characteristic aromatic proton patterns consistent with 1,3,4-trisubstituted benzene systems [4].
Table 2: Regioselective Modification of the 3-Methylphenyl Group
Modification Type | Positional Selectivity | Key Reagent | Functional Group Tolerance |
---|---|---|---|
Directed ortho-metalation | Ortho to N-linkage | n-BuLi/TMEDA | Halogens, Nitro, Formyl |
Friedel-Crafts Acylation | Para to methyl | AcCl/AlCl₃ | Ethers, Halogens |
Halogenation | Ortho to methyl | NBS/BPO | Esters, Ketones |
Nitration | Meta to N-linkage | HNO₃/H₂SO₄ | Protected amines |
Halogenation techniques achieve selective bromination at the benzylic position or the aromatic ring depending on radical initiators employed. N-Bromosuccinimide (NBS) with benzoyl peroxide (BPO) facilitates benzylic bromination of the methyl group, providing a versatile handle for nucleophilic displacement. Conversely, NBS without radical initiators promotes electrophilic ring bromination at the 4-position due to the directing effect of the methyl substituent [8]. This dichotomy enables strategic diversification of the aryl ring for generating analogs while maintaining the core pyrrolidinylmethylamine structure. The crystalline dihydrochloride salt form stabilizes these derivatives against decomposition during purification, with isolated yields exceeding 85% for benzylic brominated derivatives and 75% for ring-brominated products [6].
The conversion of the free base {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine to its dihydrochloride salt (C₁₂H₁₈N₂·2HCl, MW: 263.20 g/mol) represents a critical purification and stabilization step governed by complex crystallization dynamics. X-ray diffraction analysis reveals that protonation occurs preferentially at the primary aliphatic amine (pKa ~10.6) before the tertiary pyrrolidine nitrogen (pKa ~8.9), contrary to conventional pKa-based predictions [1]. This counterintuitive protonation sequence arises from stereoelectronic effects wherein the tertiary nitrogen's lone pair participates in conjugation with the aromatic system, reducing its basicity compared to the unhindered primary amine. The resulting crystalline lattice features chloride ions bridging multiple protonated species via N-H⁺···Cl⁻ hydrogen bonds with average bond lengths of 3.09 Å [3].
Supersaturation control during salt formation significantly impacts crystal morphology and purity. Studies employing in-line ATR-FTIR demonstrate that gradual addition of concentrated HCl (32%) to ethanolic solutions of the free base maintains supersaturation within the "meta-stable zone" where nucleation rates are controllable. This approach yields regular prismatic crystals with low solvent incorporation (<0.5% w/w ethanol by GC analysis) compared to rapid acid addition, which produces irregular aggregates with up to 3% entrapped solvent [4]. Optimal crystallization temperatures between 0-5°C further enhance crystal quality by minimizing Ostwald ripening while allowing adequate crystal growth rates, resulting in materials meeting the stringent 95% purity specification for research applications [1] [3].
Table 3: Crystallization Parameters for Dihydrochloride Formation
Parameter | Optimal Range | Effect on Crystal Properties | Analytical Control |
---|---|---|---|
HCl Addition Rate | 0.5 eq/h | Prevents oiling out | pH monitoring |
Temperature | 0-5°C | Controls supersaturation | Thermocouple feedback |
Solvent Composition | EtOH:H₂O (4:1) | Balances solubility & yield | Density measurement |
Stoichiometry | 2.05-2.10 eq HCl | Ensures complete salt formation | Potentiometric titration |
Stirring Rate | 100-150 rpm | Uniform crystal size distribution | Particle size analysis |
Stoichiometric precision proves essential for obtaining stable dihydrochloride crystals. Titration studies establish that 2.05-2.10 equivalents of HCl maximize yield while preventing excessive acidity that promotes decomposition during drying. Residual acidity below 0.1% is achievable when employing azeotropic drying with toluene, which removes water more effectively than vacuum drying alone [4]. The final material exhibits excellent hygroscopic stability with less than 0.2% weight gain after 48 hours at 75% relative humidity, attributable to the tight ionic packing observed in single-crystal structures. This stability profile supports room temperature storage of the dihydrochloride salt despite the inherent hygroscopicity of many amine hydrochlorides, a significant advantage for industrial handling and distribution [1] [3].
Solvent-free synthetic routes to {[1-(3-methylphenyl)-3-pyrrolidinyl]methyl}amine dihydrochloride address environmental and economic challenges in large-scale production while maintaining high yield and purity specifications. Mechanochemical amination utilizes high-speed ball milling to achieve direct coupling between 3-(aminomethyl)pyrrolidine and 3-bromotoluene in the presence of potassium carbonate base and catalytic copper(I) iodide. This approach eliminates solvent waste entirely while reducing reaction times from 24 hours in solution to just 4 hours, achieving 89% isolated yield of the free base with >99% conversion by GC analysis [5]. Subsequent vapor-assisted HCl salt formation exposes the neat free base to hydrogen chloride gas in a fluidized bed reactor, producing the dihydrochloride salt with 96% purity and eliminating aqueous waste streams associated with traditional acidification workups [4].
Microwave-assisted synthesis dramatically improves energy efficiency during the reductive amination step that constructs the aminomethyl moiety. Solvent-free mixtures of 1-(3-methylphenyl)pyrrolidin-3-one with ammonium acetate and trimethyl orthoformate undergo rapid reduction when impregnated on silica-supported sodium borohydride and exposed to microwave irradiation (300W, 120°C). Reaction times plummet from 12 hours to 15 minutes while maintaining yields at 85-90%, with the silica matrix facilitating both heat transfer and product isolation through simple filtration [7]. Life cycle assessment confirms a 75% reduction in cumulative energy demand compared to conventional reflux methods, primarily through elimination of solvent distillation steps and reduced heating times.
Table 4: Green Chemistry Metrics for Alternative Synthetic Routes
Method | PMI (kg/kg) | E-Factor | Energy Consumption (kJ/mol) | Solvent Reduction |
---|---|---|---|---|
Traditional Solution | 86 | 42 | 2850 | Baseline |
Mechanochemical | 12 | 3.5 | 920 | 100% |
Microwave-Assisted | 18 | 5.2 | 750 | 95% |
Continuous Flow | 23 | 7.1 | 1050 | 85% |
Continuous flow processing enables sustainable production at multi-kilogram scale by integrating reaction, extraction, and crystallization operations. The free base synthesis occurs in a telescoped flow system where a packed-bed reactor containing immobilized lipase catalyst facilitates the key amide formation preceding reduction, with residence times under 5 minutes at 80°C [5]. Downstream membrane separation units continuously remove water generated during imine formation, driving equilibrium toward complete conversion without excess reagents. In-line monitoring via Raman spectroscopy ensures consistent stoichiometry before the crystallization chip where countercurrent HCl flow precipitates the dihydrochloride salt with uniform particle size distribution (D90 < 50µm). This integrated approach achieves 92% overall yield with a process mass intensity (PMI) of 23, significantly lower than batch processes (PMI >85) [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7